molecular formula C20H33N3 B5339116 N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine

N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine

Cat. No.: B5339116
M. Wt: 315.5 g/mol
InChI Key: BPSOUKJVBLPLLC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine is a complex organic compound belonging to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of two piperidine rings, one of which is substituted with a benzyl group and the other with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-ylamine, which is then reacted with 1-propylpiperidin-4-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sodium borohydride (NaBH4) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like crystallization and chromatography is also common to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or propyl groups can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4

    Substitution: Alkyl halides, acyl chlorides, NaOH

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with sigma-1 receptors, which are involved in regulating intracellular calcium homeostasis and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • N-(1-benzylpiperidin-4-yl)acetohydrazide

Uniqueness

N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine is unique due to its dual piperidine structure with distinct benzyl and propyl substitutions This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3/c1-2-12-22-13-8-19(9-14-22)21-20-10-15-23(16-11-20)17-18-6-4-3-5-7-18/h3-7,19-21H,2,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSOUKJVBLPLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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